1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol
Description
1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol is a cyclopentanol derivative featuring a para-methoxyphenyl substituent and a methyl group at the 3-position of the cyclopentane ring. The methoxy group enhances electron density on the aromatic ring, influencing solubility, reactivity, and intermolecular interactions. The methyl group introduces steric effects, which may modulate conformational flexibility and binding interactions in biological systems .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-13(14,9-10)11-3-5-12(15-2)6-4-11/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
PCAYLPDIWVMYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with a suitable cyclopentane derivative under acidic or basic conditions. One common method includes the use of Grignard reagents, where 4-methoxybenzaldehyde reacts with a Grignard reagent derived from 3-methylcyclopentanone .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation or other large-scale organic synthesis techniques. The choice of method depends on the desired yield and purity, as well as the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield 1-(4-methoxyphenyl)-3-methylcyclopentanone, while reduction could produce various alcohol derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in these interactions, potentially affecting pathways related to signal transduction or metabolic processes .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Azetidinone derivatives (e.g., 3a) exhibit high melting points (~188°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding) and rigid heterocyclic cores .
- Chalcone and dibenzoylmethane analogs are solids, with their conjugated systems enhancing crystallinity. The para-methoxyphenyl group in DBM11 may improve UV absorption properties compared to non-methoxy analogs .
- Cycloheptanol analog () is a liquid (oil), suggesting that smaller ring systems (e.g., cyclopentanol) with similar substituents may also exist as oils or low-melting solids, depending on substituent bulk .
Biological Activity
1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic processes, which can lead to therapeutic effects in various conditions.
Antioxidant Activity
Research indicates that 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in animal models.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro and in vivo. It may modulate the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Data Table: Biological Activities
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound triggered apoptosis through the mitochondrial pathway, evidenced by increased caspase activity and loss of mitochondrial membrane potential.
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model of rheumatoid arthritis, administration of 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol resulted in a significant reduction in paw swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells and lower expression levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
